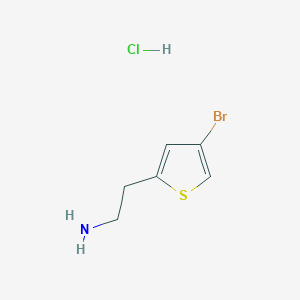
3-(aminomethyl)-N-phenylbenzamide hydrochloride
Vue d'ensemble
Description
The compound “3-(aminomethyl)-N-phenylbenzamide hydrochloride” is a derivative of benzamide, which is an amide derivative of benzoic acid. It has an aminomethyl (-NH2-CH2-) group at the 3-position of the benzene ring and a phenyl group attached to the nitrogen of the amide group. The hydrochloride indicates that it is a salt form, likely formed for stability or solubility purposes .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with an amide group and an aminomethyl group attached. The phenyl group attached to the nitrogen of the amide group would add another benzene ring to the structure .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nitrous acid. The presence of the aminomethyl group could also allow for reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene rings could also make it soluble in organic solvents .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
The compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, highlighting the importance of intermolecular interactions, including dimerization and crystal packing, on molecular geometry. This study provides insights into how such interactions can influence the structural conformation of aromatic compounds, which may be relevant to the understanding and application of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in various scientific research contexts (Karabulut et al., 2014).
Polymer Synthesis and Characterization
A study on the synthesis of novel aromatic polyimides involving 3-(aminomethyl)-N-phenylbenzamide hydrochloride-related compounds demonstrates the compound's potential application in polymer chemistry. The synthesized polymers showed solubility in various organic solvents and exhibited thermal stability, with degradation temperatures ranging from 240 °C to 550 °C, indicating their potential for industrial and material science applications (Butt et al., 2005).
Inhibition of Nuclear Poly ADP-Ribosyl Synthetase
3-(Aminomethyl)-N-phenylbenzamide hydrochloride-related compounds were studied for their role in inhibiting nuclear poly ADP-ribosyl synthetase. This inhibition is significant for understanding DNA repair mechanisms and the chemical induction of transformation in vitro, providing a basis for further research in molecular biology and cancer therapy (Lubet et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)-N-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOEXWCRQWHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-phenylbenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)

![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)





